3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione
Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(3-chlorophenyl)-2,5-pyrrolidinedione is 426.0917247 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of derivatives of benzothiazole, a component of the compound . For example, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives using 2-amino substituted benzothiazoles, showcasing their variable and modest antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, Patel and Agravat (2007) reported the synthesis of new pyridine derivatives with antimicrobial activities (Patel & Agravat, 2007).
Anticancer Potential
El-Masry et al. (2022) explored 5-aryl-1,3,4-thiadiazole-based compounds, related to benzothiazole, for their anticancer properties. Their study found that certain compounds exhibited significant cytotoxic effects on cancer cell lines, indicating a potential application in cancer therapy (El-Masry et al., 2022).
Receptor Binding and Antipsychotic Potential
The compound's structural components have been studied for their receptor binding properties. For instance, Norman et al. (1996) investigated heterocyclic analogs of benzothiazole for their binding to dopamine and serotonin receptors, suggesting their potential use as antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Pharmacokinetic Studies
Research by Chavez-Eng, Constanzer, and Matuszewski (1997) developed an assay for detecting a dopamine D4 receptor antagonist, structurally similar to the compound , in human plasma and urine. This indicates the relevance of such compounds in pharmacokinetic studies (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Fluorescent Probes for DNA Detection
Compounds structurally related to benzothiazole have been synthesized for use as fluorescent probes in DNA detection, as shown by Perin et al. (2011). Their research focused on synthesizing novel benzimidazo[1,2-a]quinolines, indicating potential applications in biotechnology and molecular biology (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-14-4-3-5-15(12-14)26-19(27)13-17(20(26)28)24-8-10-25(11-9-24)21-23-16-6-1-2-7-18(16)29-21/h1-7,12,17H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLSSTFXVZGVKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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